molecular formula C17H14ClN3O2 B14150542 [3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone CAS No. 898796-06-0

[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone

Cat. No.: B14150542
CAS No.: 898796-06-0
M. Wt: 327.8 g/mol
InChI Key: LFPQEMJZJCJOQV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethanone is a complex organic compound with potential applications in various scientific fields This compound features a pyrazolo[4,3-c]pyridine core, substituted with a 4-chlorophenyl group and a furan-2-yl methanone moiety

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrazolo[4,3-c]pyridine core.

    Attachment of the Furan-2-yl Methanone Moiety: This can be accomplished through a Friedel-Crafts acylation reaction using furan-2-yl methanone and a suitable Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halides or organometallic compounds.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with varying substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples of similar compounds are:

The uniqueness of 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethanone lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

898796-06-0

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H14ClN3O2/c18-12-5-3-11(4-6-12)16-13-10-21(8-7-14(13)19-20-16)17(22)15-2-1-9-23-15/h1-6,9H,7-8,10H2,(H,19,20)

InChI Key

LFPQEMJZJCJOQV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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